1-([2,3'-Bipyridin]-4-ylmethyl)-3-cyclohexylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([2,3'-Bipyridin]-4-ylmethyl)-3-cyclohexylurea is a useful research compound. Its molecular formula is C18H22N4O and its molecular weight is 310.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
One study presents the synthesis and detailed characterization of novel ruthenium(II) complexes, highlighting one compound with notable anticancer activity. This compound demonstrated IC50 values comparable to cisplatin on several cancer cell lines and showed improved activity on a cisplatin-resistant cell line. Interestingly, it was found to specifically target mitochondria in HeLa cells, inducing apoptosis at a late stage of treatment without involving DNA interaction or reactive oxygen species generation (Pierroz et al., 2012).
Supramolecular Chemistry
Research on crystallization of cyclohexanetricarboxylic acid with 4,4'-bipyridine led to the formation of complexes that exhibit intriguing hydrogen bond networks. These networks, similar to those found in trimesic acid complexes, suggest potential for engineered interpenetrated networks using retrosynthetic strategies (Bhogala et al., 2002).
Chemical Reactivity and Synthesis
Another study explored the reactions of β-amino α,β-unsaturated esters with amines, leading to new derivatives of quinazolines. This work reveals insights into the reactivity of this compound class and contributes to the development of novel synthetic pathways for heterocyclic compounds (Yokoyama et al., 1975).
Electrochemistry and Sensing Applications
Investigations into the binding of 2,2'-bipyridine-3,3'-diol to cyclodextrins and human serum albumin have unveiled its potential as a photophysical probe in inclusion and biological studies. The interaction with human serum albumin indicates its utility in understanding the microenvironment within biological systems (Abou-Zied, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-cyclohexyl-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c23-18(22-16-6-2-1-3-7-16)21-12-14-8-10-20-17(11-14)15-5-4-9-19-13-15/h4-5,8-11,13,16H,1-3,6-7,12H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJMVSONECCHGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.